[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate
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Overview
Description
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate: is a synthetic organic compound that features a pyrrolidine ring, a methoxythiophene moiety, and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, propargyl bromide, and 3-methoxythiophene-2-carboxylic acid.
Step 1 Formation of Propargylated Pyrrolidine: Pyrrolidine is reacted with propargyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as acetonitrile. This results in the formation of 1-(prop-2-yn-1-yl)pyrrolidine.
Step 2 Esterification: The propargylated pyrrolidine is then esterified with 3-methoxythiophene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the esterification process and advanced purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxythiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated derivatives of the methoxythiophene ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Drug Development: Potential use as a scaffold for the synthesis of bioactive molecules, particularly those targeting neurological pathways due to the presence of the pyrrolidine ring.
Biological Probes: Used in the design of probes for studying enzyme activity and protein interactions.
Industry
Agriculture: Potential use in the synthesis of agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of complex drug molecules.
Mechanism of Action
The compound’s mechanism of action in biological systems is primarily through its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates of enzymes, while the propargyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxythiophene moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate: can be compared with other propargylated pyrrolidine derivatives and methoxythiophene esters.
Propargylated Pyrrolidines: These compounds share the propargyl group and pyrrolidine ring but differ in the ester or other substituents attached.
Methoxythiophene Esters: Compounds with similar thiophene moieties but different substituents on the pyrrolidine ring.
Uniqueness
Structural Features: The combination of a propargyl group, pyrrolidine ring, and methoxythiophene moiety is unique, providing distinct reactivity and potential biological activity.
Reactivity: The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methyl 3-methoxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-3-7-15-8-4-5-11(15)10-18-14(16)13-12(17-2)6-9-19-13/h1,6,9,11H,4-5,7-8,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCBZHLWIDGCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)OCC2CCCN2CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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